1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Descripción
Propiedades
IUPAC Name |
(3,5-dimethylphenyl)-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-15-11-16(2)13-19(12-15)23(28)27-9-7-17(8-10-27)14-21-25-22(26-29-21)18-3-5-20(24)6-4-18/h3-6,11-13,17H,7-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYITOKLHDMYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 4-fluorobenzohydrazide with an appropriate nitrile under acidic conditions to form the 1,2,4-oxadiazole ring.
Attachment to Piperidine: The oxadiazole derivative is then reacted with 4-piperidinemethanol under basic conditions to form the piperidine-linked oxadiazole.
Introduction of the Benzoyl Group: Finally, the dimethylbenzoyl group is introduced via an acylation reaction using 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:
- Use of continuous flow reactors for better control over reaction conditions.
- Catalysts to increase reaction efficiency and yield.
- Purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: Used in the development of novel materials with specific electronic or photonic properties.
Biological Studies: Studied for its effects on cellular pathways and potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Key Compounds:
4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine () Structural Differences: Replaces the 4-fluorophenyl group with a 2-methoxyphenylmethyl substituent. This may alter binding kinetics in target interactions .
1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine () Structural Differences: Substitutes piperidine with piperazine and adds a sulfonyl group. The sulfonyl group introduces strong electron-withdrawing effects, which may improve stability but reduce membrane permeability compared to the dimethylbenzoyl group in the target compound .
Piperidine vs. Morpholine Derivatives
Key Compounds:
4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine () Structural Differences: Morpholine replaces piperidine at the core, and the trifluoromethyl group substitutes the 4-fluorophenyl. The trifluoromethyl group increases hydrophobicity and may enhance blood-brain barrier penetration relative to the fluorophenyl group .
- Structural Differences : Features a morpholine core with a triazolone ring and fluorophenyl group.
- Functional Implications : The triazolone moiety in Aprepitant is a potent hydrogen-bond acceptor, which is absent in the target compound. This difference may limit the target compound’s efficacy in neurokinin-1 (NK1) receptor antagonism, a key therapeutic pathway for Aprepitant .
Fluorophenyl-Containing Piperidine Analogues
Key Compounds:
Paroxetine Hydrochloride () Structural Differences: Contains a benzodioxol group and fluorophenyl substituent on piperidine. The fluorophenyl group in both compounds likely contributes to metabolic resistance .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Piperidine | 3,5-Dimethylbenzoyl, 4-fluorophenyl-oxadiazole | 423.45 (estimated) | High lipophilicity, metabolic stability |
| 4-{3-[(2-Methoxyphenyl)methyl]-oxadiazol-5-yl}piperidine | Piperidine | 2-Methoxyphenylmethyl | ~350 (estimated) | Increased electron density on oxadiazole |
| Aprepitant | Morpholine | Triazolone, 4-fluorophenyl | 534.44 | NK1 receptor antagonism |
| Paroxetine Hydrochloride | Piperidine | Benzodioxol, 4-fluorophenyl | 374.83 (hemihydrate) | Serotonin reuptake inhibition |
Research Findings and Implications
- Electron-Withdrawing Groups: The 4-fluorophenyl substituent in the target compound enhances oxidative stability compared to non-fluorinated analogs like the methoxyphenyl derivative .
Actividad Biológica
1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This compound combines a piperidine core with oxadiazole and fluorophenyl groups, which are known for their various therapeutic properties. The aim of this article is to provide a comprehensive overview of its biological activities, including antibacterial, anti-inflammatory, and enzyme inhibition effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.47 g/mol. The structure incorporates a piperidine ring that contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.47 g/mol |
| CAS Number | 1775302-67-4 |
| Purity | ≥ 95% |
Antibacterial Activity
Studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. For example, derivatives similar to 1-(3,5-dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Research indicates that compounds with a piperidine structure can act as effective inhibitors of enzymes such as acetylcholinesterase (AChE) and urease. For instance, related compounds have exhibited strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors like thiourea .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 2.14 ± 0.003 | Urease Inhibitor |
| Compound B | 0.63 ± 0.001 | Urease Inhibitor |
| Thiourea | 21.25 ± 0.15 | Standard Reference |
Case Studies
- Study on Antibacterial Activity : A series of synthesized piperidine derivatives were tested for their antibacterial efficacy against multiple strains. Results indicated that the presence of the oxadiazole ring enhanced antibacterial activity significantly compared to non-oxadiazole counterparts .
- Enzyme Inhibition Study : Another investigation focused on the enzyme inhibitory potential of piperidine derivatives revealed that certain modifications led to enhanced AChE inhibition, indicating that structural variations can greatly influence biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3,5-Dimethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine, and how can intermediates be characterized?
- Methodology :
- Step 1 : Synthesize the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives under reflux (e.g., using EDCl as a coupling agent in DMF) .
- Step 2 : Functionalize the piperidine ring via reductive amination or alkylation, followed by benzoylation at the 1-position using 3,5-dimethylbenzoyl chloride .
- Characterization : Use - and -NMR to confirm regioselectivity of substitution, and HPLC (with a methanol/buffer mobile phase, pH 4.6–6.5) to verify purity >98% .
Q. How can computational tools aid in designing experiments for this compound’s synthesis?
- Methodology :
- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and predict intermediates.
- Apply ICReDD’s reaction path search methods to optimize conditions (e.g., solvent selection, temperature) and reduce trial-and-error experimentation .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- Methodology :
- LC-MS : Confirm molecular weight and detect impurities via high-resolution mass spectrometry.
- HPLC : Use a C18 column with a gradient of methanol and ammonium acetate buffer (pH 6.5) to resolve stereoisomers .
- X-ray crystallography : If single crystals are obtainable, determine absolute configuration .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing side products in the oxadiazole formation step?
- Methodology :
- Variable screening : Test catalysts (e.g., ZnCl), solvents (DMF vs. THF), and reaction times.
- In-situ monitoring : Use FT-IR or Raman spectroscopy to track nitrile oxide intermediates.
- Statistical design : Apply Taguchi or response surface methodology (RSM) to identify critical parameters .
Q. What strategies resolve contradictions between computational predictions and experimental outcomes in bioactivity studies?
- Methodology :
- Re-evaluate assumptions : Verify protonation states and tautomeric forms in docking studies (e.g., using Schrödinger’s Epik).
- Orthogonal assays : Compare enzyme inhibition data (e.g., IC) with cell-based assays to assess membrane permeability .
Q. How can structure-activity relationship (SAR) studies be designed for fluorophenyl-oxadiazole derivatives?
- Methodology :
- Systematic substitution : Synthesize analogs with varying substituents (e.g., Cl, CF) at the 4-fluorophenyl position.
- Biological testing : Use standardized assays (e.g., kinase profiling, bacterial growth inhibition) with positive/negative controls .
Q. What experimental controls are essential when studying this compound’s stability under physiological conditions?
- Methodology :
- Stress testing : Expose the compound to pH 1–10 buffers, UV light, and elevated temperatures (40–60°C) for 48 hours.
- Degradation analysis : Monitor via UPLC-MS and compare degradation products with synthetic standards .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in biological activity data across different labs?
- Methodology :
- Standardize protocols : Adopt OECD guidelines for assay reproducibility (e.g., cell passage number, serum batch consistency).
- Cross-lab validation : Share aliquots of the compound and reference inhibitors to control for batch variability .
Q. What computational frameworks are suitable for predicting metabolic pathways of this compound?
- Methodology :
- Use ADMET Predictor™ or SwissADME to identify probable Phase I/II metabolism sites (e.g., piperidine N-oxidation).
- Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
